molecular formula C18H21N5O3 B12380203 Lepzacitinib CAS No. 2321488-47-3

Lepzacitinib

Cat. No.: B12380203
CAS No.: 2321488-47-3
M. Wt: 355.4 g/mol
InChI Key: QQOPOYMFJLUSBI-GFCCVEGCSA-N
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Description

Lepzacitinib is a small molecule drug that functions as a Janus kinase inhibitor, specifically targeting JAK1 and JAK3. It was initially developed by Aclaris Therapeutics, Inc. and is primarily being investigated for its potential in treating immune system diseases, congenital disorders, and skin and musculoskeletal diseases . The compound has shown promise in clinical trials for conditions such as atopic dermatitis .

Preparation Methods

The synthesis of Lepzacitinib involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

For industrial production, the process is scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The final product is then purified using techniques like crystallization or chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Lepzacitinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Rheumatoid Arthritis

Lepzacitinib has shown promise in treating rheumatoid arthritis (RA). A study involving patients refractory to conventional therapies demonstrated significant clinical improvements after treatment with this compound. Key findings included:

  • Efficacy : Patients exhibited reductions in Disease Activity Score (DAS28) and improvements in Clinical Disease Activity Index (CDAI) scores, indicating enhanced disease control.
  • Safety Profile : Adverse events were manageable, with no new safety concerns arising during the treatment duration .

Atopic Dermatitis

In patients with moderate to severe atopic dermatitis, this compound has been evaluated for its effectiveness. Clinical trials have reported:

  • Improvement in Symptoms : Significant reductions in pruritus and overall disease severity were noted, with many patients achieving clear or almost clear skin after treatment.
  • Long-term Use : The safety profile remained consistent over extended periods, with most patients tolerating the medication well .

Inflammatory Bowel Disease

Recent studies have explored this compound's potential in treating inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. Findings indicate:

  • Clinical Remission : Patients demonstrated substantial mucosal healing and symptom relief after transitioning to this compound from other biologics.
  • Combination Therapy : When used alongside non-biologic disease-modifying antirheumatic drugs (DMARDs), this compound maintained its efficacy without exacerbating side effects .

Case Study 1: Rheumatoid Arthritis Management

A longitudinal study involving 71 RA patients treated with this compound showed:

  • Baseline Assessment : Clinimetric scores indicated high disease activity at baseline.
  • Outcome Measures : After six months of treatment, significant improvements were observed in both clinical and ultrasonographic assessments (e.g., synovial hypertrophy) .

Case Study 2: Atopic Dermatitis Response

In a cohort of 48 patients with atopic dermatitis who had previously failed other therapies:

  • Response Rate : Approximately 71% continued treatment successfully after a median follow-up of 46.5 weeks.
  • Clinical Outcomes : The median IGA score improved significantly from baseline to follow-up, reflecting effective disease management .

Comparative Data Table

ConditionEfficacy IndicatorsSafety Profile
Rheumatoid ArthritisSignificant reduction in DAS28 scoresManageable adverse events
Atopic DermatitisImproved IGA scoresConsistent safety over time
Inflammatory Bowel DiseaseMucosal healing and symptom reliefNo new safety concerns reported

Mechanism of Action

Lepzacitinib exerts its effects by inhibiting the activity of Janus kinase 1 and Janus kinase 3. These kinases are involved in the JAK-STAT signaling pathway, which plays a crucial role in the regulation of immune responses. By blocking the activity of these kinases, this compound reduces the production of pro-inflammatory cytokines, thereby alleviating symptoms of immune-related diseases .

Comparison with Similar Compounds

Lepzacitinib is unique in its dual inhibition of JAK1 and JAK3, which distinguishes it from other Janus kinase inhibitors that may target only one of these kinases. Similar compounds include:

    Tofacitinib: Primarily inhibits JAK3 and is used for rheumatoid arthritis.

    Ruxolitinib: Inhibits JAK1 and JAK2, used for myelofibrosis and polycythemia vera.

    Baricitinib: Inhibits JAK1 and JAK2, used for rheumatoid arthritis.

Compared to these compounds, this compound’s dual inhibition of JAK1 and JAK3 offers a broader range of therapeutic applications, particularly in dermatological conditions .

Biological Activity

Lepzacitinib, also known as ATI-1777, is a novel Janus kinase (JAK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in treating inflammatory and autoimmune conditions such as atopic dermatitis (AD). This compound selectively inhibits certain JAK enzymes, which play a crucial role in the signaling pathways that mediate immune responses and inflammation.

This compound functions by selectively inhibiting JAK1 and JAK3, which are integral to the signaling pathways of various cytokines involved in immune function. This inhibition helps to modulate inflammatory responses, making it a promising candidate for conditions characterized by excessive inflammation.

In Vitro and In Vivo Studies

Research has demonstrated that this compound effectively reduces the production of pro-inflammatory cytokines in vitro. For instance, studies have shown that treatment with this compound leads to significant reductions in interleukin-6 (IL-6) and interferon-gamma (IFN-γ) levels in cultured human immune cells. In vivo studies in animal models of atopic dermatitis have also indicated that this compound administration results in decreased skin inflammation and improved clinical scores related to dermatitis severity .

Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of this compound in humans. Notably, a Phase II trial evaluated its effects on adult patients with moderate to severe atopic dermatitis. Results indicated that patients receiving this compound experienced significant improvements in eczema severity scores compared to those on placebo, with a notable reduction in pruritus (itching) as well .

Summary of Clinical Findings

Study PhasePopulationPrimary EndpointResults
Phase IIAdults with moderate to severe ADEczema Area and Severity Index (EASI)Significant improvement compared to placebo
Phase IIAdults with moderate to severe ADItch Numerical Rating Scale (NRS)Notable reduction in itch scores

Case Study 1: Efficacy in Atopic Dermatitis

A case study involving a cohort of patients treated with this compound highlighted its effectiveness in reducing symptoms of atopic dermatitis. Patients reported substantial improvements in skin hydration and reduction in lesions after 12 weeks of treatment. The study emphasized the drug's favorable safety profile, with minimal adverse effects reported .

Case Study 2: Safety Profile Assessment

Another investigation focused on the long-term safety of this compound. Over a 24-week period, researchers monitored blood counts and liver function tests among participants. The findings indicated no significant changes from baseline values, suggesting that this compound is well-tolerated over extended periods .

Comparison with Other JAK Inhibitors

This compound is part of a broader category of JAK inhibitors currently being explored for various inflammatory conditions. Below is a comparison table highlighting its characteristics relative to other JAK inhibitors:

CompoundTarget EnzymesIndicationAdministration RouteKey Findings
This compoundJAK1, JAK3Atopic DermatitisOralSignificant reduction in EASI
OlumiantJAK1, JAK2Moderate-to-Severe ADOralEffective but may cause more side effects
RinvoqJAK1Moderate-to-Severe ADOralSimilar efficacy; different side effect profile

Properties

CAS No.

2321488-47-3

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 4-[[(3R)-1-(2-cyanoacetyl)piperidin-3-yl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C18H21N5O3/c1-2-26-18(25)14-10-21-17-13(6-8-20-17)16(14)22-12-4-3-9-23(11-12)15(24)5-7-19/h6,8,10,12H,2-5,9,11H2,1H3,(H2,20,21,22)/t12-/m1/s1

InChI Key

QQOPOYMFJLUSBI-GFCCVEGCSA-N

Isomeric SMILES

CCOC(=O)C1=CN=C2C(=C1N[C@@H]3CCCN(C3)C(=O)CC#N)C=CN2

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3CCCN(C3)C(=O)CC#N)C=CN2

Origin of Product

United States

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